Cas no 113215-72-8 (4-tert-butylcalix[4]arene tetraacetic acid)
113215-72-8 structure
Product Name:4-tert-butylcalix[4]arene tetraacetic acid
Numero CAS:113215-72-8
MF:C52H64O12
MW:881.057376861572
CID:894595
PubChem ID:2733653
Update Time:2025-04-19
4-tert-butylcalix[4]arene tetraacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-tert-butylcalix[4]arene tetraacetic acid
- 4-tert-Butylcalix[4]arene tetraacetic acid,95%
- 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(carboxymethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid
- MFCD01863237
- AKOS026705986
- SCHEMBL2184946
- F1170-0402
- 2,2',2'',2'''-((15,35,55,75-Tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetic acid
- 2-{[5,11,17,23-tetra-tert-butyl-26,27,28-tris(carboxymethoxy)pentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid
- NS00015816
- 113215-72-8
- 5,11,17,23-p-tert-Butyl-25,26,27,28-tetrakis-[(carboxy)methoxy]-calix[4]arene
- 4-TERT-BUTYLCALIX[4!ARENE TETRAACETIC ACID
- CHEMBL601099
-
- Inchi: 1S/C52H64O12/c1-49(2,3)37-17-29-13-31-19-38(50(4,5)6)21-33(46(31)62-26-42(55)56)15-35-23-40(52(10,11)12)24-36(48(35)64-28-44(59)60)16-34-22-39(51(7,8)9)20-32(47(34)63-27-43(57)58)14-30(18-37)45(29)61-25-41(53)54/h17-24H,13-16,25-28H2,1-12H3,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
- Chiave InChI: ZETVCUDJYLSJEM-UHFFFAOYSA-N
- Sorrisi: O(CC(=O)O)C1C2=CC(=CC=1CC1C=C(C=C(C=1OCC(=O)O)CC1C=C(C=C(C=1OCC(=O)O)CC1C=C(C=C(C=1OCC(=O)O)C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C
Proprietà calcolate
- Massa esatta: 880.43992
- Massa monoisotopica: 880.43977747g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 64
- Conta legami ruotabili: 16
- Complessità: 1300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 12.6
- Superficie polare topologica: 186Ų
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.0154 (rough estimate)
- Punto di ebollizione: 770.08°C (rough estimate)
- Indice di rifrazione: 1.7500 (estimate)
- PSA: 186.12
- Solubilità: Non disponibile
4-tert-butylcalix[4]arene tetraacetic acid Letteratura correlata
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
113215-72-8 (4-tert-butylcalix[4]arene tetraacetic acid) Prodotti correlati
- 19271-90-0((2-tert-butylphenoxy)acetic Acid)
- 25141-45-1(2-(2-Benzylphenoxy)acetic Acid)
- 1798-03-4(2-(2-ethylphenoxy)acetic acid)
- 18327-79-2((2,4-Di-Tert-Butylphenoxy)Acetic Acid)
- 25141-58-6(2-Isopropylphenoxy Acetic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti